molecular formula C13H15BrClNO2 B4144528 (5-Bromo-2-chlorophenyl)(2,6-dimethylmorpholin-4-yl)methanone

(5-Bromo-2-chlorophenyl)(2,6-dimethylmorpholin-4-yl)methanone

Cat. No.: B4144528
M. Wt: 332.62 g/mol
InChI Key: KZMMYXFIPYLQIW-UHFFFAOYSA-N
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Description

4-(5-Bromo-2-chlorobenzoyl)-2,6-dimethylmorpholine is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a bromine and chlorine atom attached to a benzoyl group, which is further connected to a dimethylmorpholine ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-chlorophenyl)(2,6-dimethylmorpholin-4-yl)methanone typically involves multiple steps. One common method starts with the preparation of 5-bromo-2-chlorobenzoic acid, which is then converted to 5-bromo-2-chlorobenzoyl chloride using thionyl chloride. This intermediate is then reacted with 2,6-dimethylmorpholine under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often involving the use of specialized equipment and reaction conditions to control temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromo-2-chlorobenzoyl)-2,6-dimethylmorpholine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include thionyl chloride for chlorination, sodium borohydride for reduction, and various acids or bases for hydrolysis. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while hydrolysis can produce corresponding acids or alcohols .

Scientific Research Applications

4-(5-Bromo-2-chlorobenzoyl)-2,6-dimethylmorpholine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Bromo-2-chlorophenyl)(2,6-dimethylmorpholin-4-yl)methanone involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms play a crucial role in its reactivity and binding affinity to target molecules. The compound can inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chlorobenzoic acid
  • 5-Bromo-2-chlorobenzoyl chloride
  • 2,6-Dimethylmorpholine

Uniqueness

4-(5-Bromo-2-chlorobenzoyl)-2,6-dimethylmorpholine is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This makes it a versatile compound for use in different research and industrial applications .

Properties

IUPAC Name

(5-bromo-2-chlorophenyl)-(2,6-dimethylmorpholin-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrClNO2/c1-8-6-16(7-9(2)18-8)13(17)11-5-10(14)3-4-12(11)15/h3-5,8-9H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZMMYXFIPYLQIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=C(C=CC(=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5-Bromo-2-chlorophenyl)(2,6-dimethylmorpholin-4-yl)methanone
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(5-Bromo-2-chlorophenyl)(2,6-dimethylmorpholin-4-yl)methanone

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